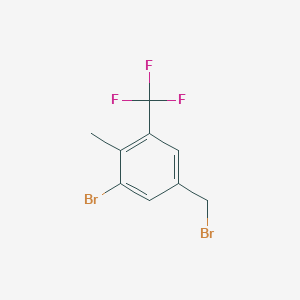
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2385223-45-8 . It has a molecular weight of 331.96 and is also known by its IUPAC name, 1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene . It is typically stored at ambient temperature and is available in liquid form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.96 and is typically stored at ambient temperature . It is available in liquid form . The compound has a density of 1.546 g/mL at 25 °C .科学的研究の応用
Synthesis of Antiviral Agents
This compound is utilized in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles which exhibit antiviral activities . These compounds are particularly important in the development of new medications that can inhibit the replication of viruses within the host cells.
Inhibitors of Hepatitis C Virus Polymerase
Researchers have used 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of the hepatitis C virus NS5B polymerase . This application is crucial for the development of therapeutic agents against hepatitis C, a significant global health concern.
Derivatization Reagent for GC-MS
The compound serves as a derivatization reagent in gas chromatography and negative chemical ionization mass spectrometry (GC-NCI-MS) for the detection of uracil in DNA . This application is vital for genetic research and diagnostics, where accurate measurement of nucleic acid components is required.
Enantioselective Synthesis
It has been employed in the enantioselective synthesis of the non-peptidic neurokinin NK1 receptor antagonist, L-733,060 . This application is significant in pharmacology for creating drugs with specific chirality, which can have different therapeutic effects.
Organic Synthesis Research
In organic chemistry, this compound is a valuable reagent for reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in the synthesis of a wide range of organic compounds.
Chemical Education
Lastly, due to its interesting reactivity profile, this compound is often used in educational settings to demonstrate benzylic reactions and the concept of resonance stabilization in organic chemistry courses .
作用機序
Target of Action
It is known to be a useful building block in the synthesis of various compounds . It is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. These reactions can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of the resulting compounds .
Result of Action
The result of the action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . For example, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Action Environment
The action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide is influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The reactions are generally performed under mild and functional group tolerant conditions . The stability of the compound can also be affected by factors such as temperature, light, and the presence of other chemicals.
特性
IUPAC Name |
1-bromo-5-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3/c1-5-7(9(12,13)14)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIXQLVQRILFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

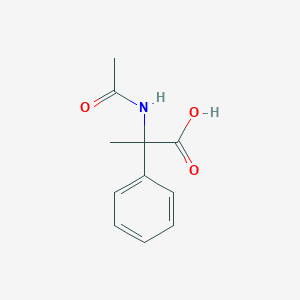



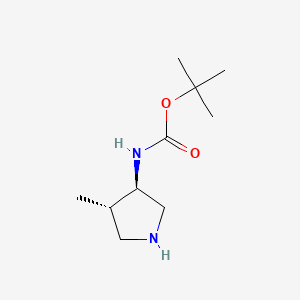
![1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2975155.png)
![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)
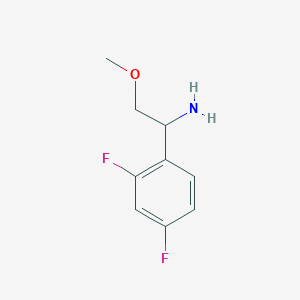
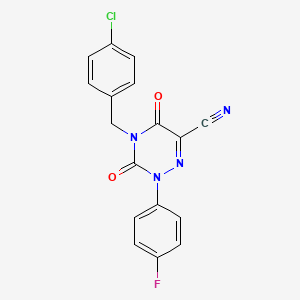

![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)
![3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid](/img/structure/B2975164.png)
![2-cyclohexyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2975166.png)
![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2975167.png)